molecular formula C26H20N2O2 B5228874 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide

Katalognummer: B5228874
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: RNPLSYRLNOWBHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide, also known as BCI, is a small molecule inhibitor of IkappaB kinase (IKK). IKK is a key regulator of the nuclear factor kappa B (NF-kB) pathway, which plays a critical role in inflammation, immunity, and cancer. BCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

Wirkmechanismus

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide inhibits the activity of IKK, which phosphorylates and activates the NF-kB pathway. By blocking the NF-kB pathway, this compound reduces the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. This compound also induces apoptosis in cancer cells by inhibiting the activity of NF-kB, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of NF-kB. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory disorders. In viral infections, this compound inhibits the replication of viruses by blocking the NF-kB pathway.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized or obtained from commercial sources. This compound has been extensively studied in various disease models, and its mechanism of action is well characterized. However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its efficacy may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide. One direction is to further investigate its therapeutic potential in cancer, inflammatory disorders, and viral infections. Another direction is to develop more potent and selective IKK inhibitors based on the structure of this compound. Additionally, the combination of this compound with other drugs or therapies could enhance its efficacy and reduce its toxicity. Finally, the development of this compound analogs with improved pharmacokinetic properties could increase its clinical utility.

Synthesemethoden

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzoxazole and 4-ethylbenzoyl chloride, followed by the reaction with 1-naphthylamine. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported in several publications, and the compound can be obtained from commercial sources.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the NF-kB pathway. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

Eigenschaften

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-2-17-10-12-19(13-11-17)26-28-23-16-20(14-15-24(23)30-26)27-25(29)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPLSYRLNOWBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.